molecular formula C10H17N3O B3017564 N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1807885-02-4

N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B3017564
CAS No.: 1807885-02-4
M. Wt: 195.266
InChI Key: GKFHAIDWOPLEOB-UHFFFAOYSA-N
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Description

N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a pyrazole-derived oxime compound characterized by a tert-butyl group at position 1 and a methyl group at position 3 of the pyrazole ring.

Properties

IUPAC Name

(NE)-N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7-9(8(2)12-14)6-13(11-7)10(3,4)5/h6,14H,1-5H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFHAIDWOPLEOB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=NO)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C(=N/O)/C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The tert-butyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents (e.g., ethyl or methyl). Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents pKa (Predicted) Boiling Point (°C)
N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (Target) C₁₁H₁₈N₃O* 208.29* rac-tert-butyl† 1-tert-butyl, 3-methyl ~10.0‡ Not reported
N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine C₇H₁₁N₃O 153.18 907990-54-9 1-ethyl, 3-methyl 10.0 ± 0.10 267.6 ± 28.0
N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine C₉H₁₅N₃O 181.24 64921-57-9 1-ethyl, 5-methyl Not reported Not reported
N-(1-(5-Bromo-2-hydroxyphenyl)ethylidene)-3,4,5-trihydroxybenzohydrazide C₁₆H₁₄BrN₃O₅ 408.20 Not provided Phenolic, brominated Not reported Not reported

*Calculated based on ethyl-substituted analogs; †CAS "rac-tert-butyl" may indicate a racemic mixture or placeholder ; ‡Predicted based on oxime analogs .

Key Observations:
  • Steric Effects : The tert-butyl group increases molecular weight by ~55 g/mol compared to ethyl analogs (e.g., C₇H₁₁N₃O vs. C₁₁H₁₈N₃O) and likely reduces solubility in polar solvents .
  • Electronic Effects: The electron-donating tert-butyl group may stabilize the pyrazole ring, contrasting with electron-withdrawing substituents (e.g., bromine in phenolic analogs) that enhance electrophilicity .
  • Thermal Stability : Ethyl-substituted analogs exhibit high predicted boiling points (~267°C), suggesting the tert-butyl variant may have even higher thermal stability due to increased van der Waals interactions .

Reactivity and Functional Group Comparisons

  • Oxime Formation: The ethylidene-hydroxylamine group in the target compound is analogous to oxime functionalities in compounds like 1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE OXIME, which are known to form stable metal complexes .

Biological Activity

N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H16_{16}N2_2O. Its structure features a hydroxylamine functional group attached to a pyrazole ring, which is known for its diverse biological activities. The compound's structural characteristics contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Hydroxylamines are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer and neurodegenerative diseases, where oxidative damage plays a significant role.
  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This mechanism is crucial for compounds designed to target metabolic pathways involved in disease progression.

Neuroprotective Effects

The antioxidant properties of hydroxylamines suggest potential neuroprotective effects. Compounds with similar structures have been shown to reduce neuronal cell death in models of neurodegeneration.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several hydroxylamine derivatives, including those structurally similar to this compound. Results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of pyrazole derivatives. The study found that certain derivatives inhibited key metabolic enzymes involved in cancer cell proliferation, suggesting a potential therapeutic application for this compound.

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